molecular formula C8H11ClN2O2S B2738673 3-Cyclobutyl-1-methyl-1H-pyrazole-4-sulfonyl chloride CAS No. 2169086-17-1

3-Cyclobutyl-1-methyl-1H-pyrazole-4-sulfonyl chloride

Cat. No.: B2738673
CAS No.: 2169086-17-1
M. Wt: 234.7
InChI Key: FRBLVDFXQQDUCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Cyclobutyl-1-methyl-1H-pyrazole-4-sulfonyl chloride is a chemical compound with the molecular formula C9H12ClN2O2S. This compound is part of the pyrazole family, which is known for its diverse applications in various fields such as pharmaceuticals, agrochemicals, and materials science. The presence of the sulfonyl chloride group makes it a valuable intermediate in organic synthesis, particularly in the formation of sulfonamides and other sulfonyl derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclobutyl-1-methyl-1H-pyrazole-4-sulfonyl chloride typically involves the following steps:

    Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate precursors to form the pyrazole ring. This can be achieved through the reaction of hydrazines with 1,3-diketones or β-keto esters under acidic or basic conditions.

    Introduction of the Cyclobutyl Group: The cyclobutyl group can be introduced via alkylation reactions using cyclobutyl halides in the presence of a strong base such as sodium hydride or potassium tert-butoxide.

    Sulfonylation: The final step involves the introduction of the sulfonyl chloride group. This is typically achieved by reacting the pyrazole derivative with chlorosulfonic acid or sulfuryl chloride under controlled conditions to avoid over-sulfonation.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity while minimizing by-products. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: 3-Cyclobutyl-1-methyl-1H-pyrazole-4-sulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with amines, alcohols, and thiols to form sulfonamides, sulfonate esters, and sulfonothioates, respectively.

    Reduction Reactions: The compound can be reduced to the corresponding sulfonamide using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Oxidation Reactions: Oxidative cleavage of the cyclobutyl ring can be achieved using strong oxidizing agents like potassium permanganate or ozone.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as primary or secondary amines, alcohols, and thiols are commonly used. The reactions are typically carried out in polar aprotic solvents like dichloromethane or acetonitrile at room temperature or under mild heating.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used in anhydrous solvents such as tetrahydrofuran or diethyl ether.

    Oxidation: Strong oxidizing agents like potassium permanganate or ozone are used in aqueous or organic solvents under controlled conditions.

Major Products:

    Sulfonamides: Formed from the reaction with amines.

    Sulfonate Esters: Formed from the reaction with alcohols.

    Sulfonothioates: Formed from the reaction with thiols.

Scientific Research Applications

3-Cyclobutyl-1-methyl-1H-pyrazole-4-sulfonyl chloride has several scientific research applications:

    Chemistry: It serves as a versatile intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the development of enzyme inhibitors and receptor modulators due to its ability to form stable sulfonamide linkages.

    Medicine: It is explored for its potential therapeutic properties, particularly in the design of anti-inflammatory and anticancer agents.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and surfactants.

Mechanism of Action

The mechanism of action of 3-Cyclobutyl-1-methyl-1H-pyrazole-4-sulfonyl chloride primarily involves its reactivity with nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines, alcohols, and thiols. This reactivity is exploited in the formation of sulfonamide, sulfonate ester, and sulfonothioate linkages, which are crucial in various biological and chemical processes. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.

Comparison with Similar Compounds

    3-Cyclobutyl-1-methyl-1H-pyrazole-4-carbaldehyde: Similar in structure but lacks the sulfonyl chloride group, making it less reactive in nucleophilic substitution reactions.

    1-Benzyl-3-methyl-1H-pyrazole-4-carbaldehyde: Contains a benzyl group instead of a cyclobutyl group, leading to different reactivity and applications.

    1-(Cyclopropylmethyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde: Features a cyclopropylmethyl group, which affects its steric and electronic properties compared to the cyclobutyl group.

Uniqueness: The presence of the sulfonyl chloride group in 3-Cyclobutyl-1-methyl-1H-pyrazole-4-sulfonyl chloride makes it highly reactive and versatile in organic synthesis. This reactivity distinguishes it from other similar compounds and expands its range of applications in various fields.

Properties

IUPAC Name

3-cyclobutyl-1-methylpyrazole-4-sulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11ClN2O2S/c1-11-5-7(14(9,12)13)8(10-11)6-3-2-4-6/h5-6H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRBLVDFXQQDUCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)C2CCC2)S(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.